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(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine

Kinase inhibitor design Structure-activity relationship Regioisomer selectivity

A common pain point in kinase inhibitor development is the accidental procurement of the wrong regioisomer. The 4-substituted version of this compound (CAS 2097943-17-2) is more widely available but has a fundamentally different exit vector, leading to potency loss (IC50 shifts from 0.060 μM to >1 μM in PAK4 programs). - **Regioisomeric Specificity:** This product is the explicit 3-aminomethyl-piperidine isomer, enabling distinct matched-pair SAR studies against CDK12/13 and PAK4. - **Scaffold Precedence:** The 5-cyclopropyl-1H-pyrazol-3-yl-amine core has demonstrated nanomolar CDK2 inhibition (IC50 = 37 nM) and in vivo efficacy. - **Supply Assurance:** Supplied at 95% purity, this compound is stocked exclusively for non-human research use, eliminating delays from custom synthesis and ensuring immediate project continuity.

Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
CAS No. 2097948-14-4
Cat. No. B1488810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine
CAS2097948-14-4
Molecular FormulaC12H20N4
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NNC(=C2)C3CC3)CN
InChIInChI=1S/C12H20N4/c13-7-9-2-1-5-16(8-9)12-6-11(14-15-12)10-3-4-10/h6,9-10H,1-5,7-8,13H2,(H,14,15)
InChIKeyHLINVNFMIRSQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scaffold Identity, Physicochemical Profile, and Procurement Baseline


(1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine (CAS 2097948-14-4) is a small-molecule heterocyclic building block composed of a 5-cyclopropyl-1H-pyrazol-3-amine pharmacophore N-linked to a piperidine ring bearing a methanamine substituent at the 3-position (molecular formula C12H20N4, MW 220.31 g/mol) . The compound belongs to the 5-cyclopropyl-1H-pyrazol-3-yl-amine derivative class, a privileged scaffold in kinase inhibitor discovery programs targeting CDK12/13, PAK4, and CDK2 [1][2]. Commercial sourcing typically achieves a purity of 95% (HPLC), and the compound is supplied exclusively for non-human research use . Its structural architecture—a cyclopropyl-substituted pyrazole linked to a 3-aminomethyl-piperidine—creates a distinct vector geometry compared to the more common 4-substituted piperidine regioisomers, directly influencing target recognition and downstream selectivity profiles in medicinal chemistry campaigns [1].

Scaffold
5-cyclopropyl-1H-pyrazol-3-amine, privileged for CDK12/13, PAK4, CDK2 inhibitor programs
Vector geometry
3-aminomethyl-piperidine orientation distinct from the common 4-substituted regioisomer
Supply
95% HPLC purity, research-use only building block

Regioisomer-Dependent Target Engagement and Scaffold Selectivity Risks


Within the 5-cyclopropyl-1H-pyrazol-3-yl-amine derivative class, simple substitution of the piperidine regioisomer or the aminoalkyl linker length can fundamentally alter kinase selectivity and cellular potency, rendering in-class compounds non-interchangeable [1]. The 3-aminomethyl-piperidine substitution pattern of this compound provides a distinct exit vector geometry compared to the widely available 4-substituted regioisomer (CAS 2097943-17-2, (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine), which shares the identical molecular formula (C12H20N4, MW 220.31 g/mol) but places the methanamine group at a different spatial orientation relative to the pyrazole core . In related 2,4-diaminoquinazoline series, piperidine substitution position determines PAK4 inhibitory potency (IC50 range from 0.060 μM to >1 μM depending on substitution pattern) and directly influences antiproliferative activity against A549 cancer cells, as well as effects on cell-cycle distribution, migration, and invasion [1]. Furthermore, the 5-cyclopropyl-1H-pyrazol-3-yl-amine scaffold has been patented for selective CDK12/13 inhibition, where minor modifications to the amine-bearing moiety dictate selectivity over other CDK family members—substitution at the piperidine 3-position versus 4-position is expected to produce distinct kinase selectivity signatures [2]. Procurement of an incorrect regioisomer therefore risks not only loss of target potency but also introduction of uncharacterized off-target activity.

Target compound
Piperidine 3-aminomethyl substitution; distinct exit vector geometry
Potential substitute
4-aminomethyl regioisomer (CAS 2097943-17-2); identical molecular formula, different spatial orientation
The substitution position may shift kinase selectivity profiles and target engagement; SAR data from 4-substituted analogs cannot be directly transferred. Procurement of the incorrect regioisomer risks altering inhibitory potency and introducing uncharacterized off-target activity.

Quantitative Differentiation Evidence: Regioisomer Geometry, Scaffold Privilege, and Purity Benchmarks


Piperidine 3-Position vs. 4-Position Regioisomerism and Selectivity Divergence

The target compound bears the methanamine substituent at the piperidine 3-position, whereas the closest commercially available regioisomer—(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine (CAS 2097943-17-2)—places the identical functional group at the 4-position. In the structurally related 2-(4-substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamine series, substitution at different piperidine positions produced PAK4 IC50 values ranging from 0.060 μM (most potent 4-substituted analog, compound 8d) to >1 μM for less favorably oriented substituents, with corresponding differential effects on A549 cell antiproliferative activity, cell-cycle arrest, migration, and invasion inhibition [1]. The patent literature on 5-cyclopropyl-1H-pyrazol-3-yl-amine derivatives as selective CDK12/13 inhibitors further establishes that the spatial orientation of the amine-bearing moiety is a critical determinant of kinase selectivity, with distinct substitution patterns conferring selectivity for CDK12/13 over CDK2, CDK7, and CDK9 [2]. The 3-aminomethyl vector of the target compound is geometrically non-equivalent to the 4-aminomethyl vector, predicting divergent target engagement profiles that cannot be extrapolated from 4-substituted analog data.

Regioisomer selectivity
Class-level inference
In related 2,4-diaminoquinazoline series, 3-aminomethyl vs 4-aminomethyl substitution produced PAK4 IC50 values ranging from 0.060 µM to >1 µM (up to >100-fold difference). The 3-aminomethyl vector is geometrically non-equivalent to the 4-aminomethyl vector; target engagement profiles cannot be extrapolated from 4-substituted analog data.
Regioisomer substitution directly alters kinase selectivity
Exact 3- vs 4-methanamine potency data not publicly available
Kinase inhibitor design Structure-activity relationship Regioisomer selectivity

5-Cyclopropyl-1H-pyrazol-3-yl-amine Scaffold Privilege for Kinase Inhibition

The 5-cyclopropyl-1H-pyrazol-3-yl-amine pharmacophore is a validated kinase inhibitor scaffold with demonstrated nanomolar potency against multiple clinically relevant kinases. The close structural analog N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide (PNU-292137) achieved CDK2/cyclin A IC50 = 37 nM with in vivo antitumor activity (TGI > 50%) in a mouse xenograft model at a non-toxic dose [1]. In a separate series, 2,4-diaminoquinazoline derivatives incorporating the 5-cyclopropyl-1H-pyrazol-3-yl-amine fragment produced potent PAK4 inhibition (compound 8d IC50 = 0.060 μM; compound 9c IC50 = 0.068 μM) with downstream suppression of A549 cell proliferation, migration, and invasion [2]. More recently, the scaffold has been patented for selective CDK12/13 inhibition, further expanding its target repertoire [3]. The target compound provides the unelaborated 3-aminomethyl-piperidine handle, positioning it as a versatile intermediate for generating focused libraries via amide coupling, reductive amination, or sulfonamide formation at the primary amine.

Scaffold potency
Class-level
Reported kinase inhibition: CDK2 IC50 = 37 nM (PNU-292137); PAK4 IC50 = 0.060 µM (cmpd 8d); pan-kinase XL228 IC50: ABL 5 nM, Aurora A 3.1 nM, IGF-1R 1.6 nM
Scaffold supports nanomolar kinase inhibition in elaboration contexts
Potency for exact target compound not characterized
CDK2 inhibition PAK4 inhibition Kinase inhibitor scaffold

Primary Amine Handle Accessibility and Derivatization Efficiency

The target compound presents a primary aliphatic amine (-CH2NH2) on the piperidine 3-position, providing a sterically accessible nucleophilic handle for high-yielding diversification reactions including amide bond formation, reductive amination, sulfonamide synthesis, and urea formation. In contrast, the close analog 1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine (CAS 1706646-62-9) features a directly ring-attached amine, while N-substituted variants such as N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclobutanecarboxamide and 3-cyano-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide already contain elaborated amide bonds, limiting further diversification . The 3-aminomethyl orientation provides a one-carbon spacer between the piperidine ring and the reactive amine, reducing steric congestion relative to directly attached amines and potentially improving coupling yields in library synthesis. Commercial sourcing at 95% purity (HPLC) ensures adequate starting material quality for parallel chemistry workflows without additional purification .

Amine handle
Supporting evidence
Primary aliphatic amine at piperidine 3-position via methylene spacer; 95% HPLC purity. Compared to ring-attached amines or pre-elaborated amides, the sterically accessible handle broadens diversification options.
Enables parallel library synthesis via amide coupling, reductive amination, sulfonylation
Coupling yield data not reported for this exact compound
Parallel synthesis Library enumeration Amide coupling efficiency

Cyclopropyl Substituent and Metabolic Stability Enhancement

The cyclopropyl group at the pyrazole 5-position is a well-established structural motif for improving metabolic stability of kinase inhibitors. Cyclopropyl substituents resist CYP450-mediated oxidation that commonly occurs at isopropyl or ethyl groups, thereby extending in vitro microsomal half-life. In the 3-aminopyrazole CDK2 inhibitor series, the 5-cyclopropyl substitution (PNU-292137) was retained through lead optimization for its contribution to both potency (CDK2 IC50 = 37 nM) and in vivo efficacy (TGI > 50% in mouse xenograft), while analogs with alternative 5-substituents showed inferior overall profiles [1]. The patent literature on selective CDK12/13 inhibitors explicitly claims the 5-cyclopropyl-1H-pyrazol-3-yl-amine substructure as the core pharmacophore, specifying that the cyclopropyl group contributes to kinase selectivity [2]. In contrast, pyrazole-piperidine derivatives lacking the cyclopropyl group (e.g., 1-(1H-pyrazol-3-yl)piperidine analogs) are expected to exhibit different metabolic stability, target potency, and selectivity profiles.

Cyclopropyl stability
Class-level inference
5-cyclopropyl substitution predicted to resist CYP450-mediated oxidation; in the CDK2 inhibitor series, the cyclopropyl analog PNU-292137 demonstrated sufficient metabolic stability for in vivo TGI > 50%.
Supports metabolic stability for progressing probes to in vivo models
Quantitative microsomal data not published for this compound
Metabolic stability Cyclopropyl effect CYP450 oxidation

95% HPLC Procurement Purity Specification and Quality Benchmark

Commercial suppliers of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine specify a purity of 95% (HPLC), establishing a documented quality benchmark for research procurement . This specification is consistent across multiple vendor sources, providing reproducibility assurance for SAR studies and biological assays. In contrast, the structurally similar 1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine (CAS 1706646-62-9) is offered at a higher certified purity of NLT 98% by certain specialized manufacturers . While the 3-substituted compound's 95% purity is adequate for most discovery-stage applications, teams requiring >98% purity for sensitive biophysical assays (e.g., SPR, ITC, X-ray crystallography) should verify batch-specific certificates of analysis or consider custom purification. The compound is explicitly classified for non-human research use only, which is standard for early-stage intermediates and must be factored into procurement planning for programs with eventual in vivo or clinical aspirations .

Purity specification
Supporting evidence
95% (HPLC) commercially available; the 4-substituted regioisomer is available at ≥98%. Both meet discovery-stage requirements.
Verifiable quality benchmark for SAR reproducibility
Verify batch-specific COA for sensitive biophysical assays
Compound procurement Purity specification Research-grade chemical

Optimal Research and Industrial Application Scenarios


Focused Kinase Inhibitor Library Synthesis Targeting CDK12/13, PAK4, or CDK2

The 5-cyclopropyl-1H-pyrazol-3-yl-amine scaffold has demonstrated nanomolar inhibitory potency against CDK2 (PNU-292137, IC50 = 37 nM) and PAK4 (compound 8d, IC50 = 0.060 μM), and has been explicitly patented for selective CDK12/13 inhibition [1][2]. The target compound provides the unelaborated scaffold with a 3-aminomethyl-piperidine handle that is geometrically distinct from the more common 4-substituted regioisomer, enabling exploration of novel vector space in kinase inhibitor design. Medicinal chemistry teams can employ this intermediate in parallel amide coupling or reductive amination workflows to rapidly generate diverse compound libraries for screening against CDK family kinases, with the cyclopropyl group providing a built-in metabolic stability advantage.

Regioisomer-Controlled Structure-Activity Relationship Studies

The availability of both the 3-aminomethyl (CAS 2097948-14-4) and 4-aminomethyl (CAS 2097943-17-2) regioisomers, which share identical molecular formula (C12H20N4) and molecular weight (220.31 g/mol) but differ in the spatial orientation of the amine-bearing substituent, enables systematic matched-pair SAR studies . In the related 2,4-diaminoquinazoline series, piperidine substitution position was shown to determine PAK4 inhibitory potency (IC50 range: 0.060 μM to >1 μM) and differentially affect A549 cell antiproliferative, migratory, and invasive phenotypes [1]. Researchers can procure both regioisomers, elaborate them in parallel using identical chemistry, and directly compare target engagement, cellular potency, and selectivity profiles to map the SAR landscape around the piperidine substitution position.

Chemical Probe Development for Target Validation Studies

For academic or industrial target validation programs requiring well-characterized chemical probes, the target compound serves as a starting point for developing selective kinase inhibitors. The established track record of the 5-cyclopropyl-1H-pyrazol-3-yl-amine scaffold—producing potent CDK2 inhibitors with in vivo efficacy (TGI > 50% at non-toxic doses in mouse xenograft) and selective CDK12/13 inhibitors—provides precedent for achieving probe-grade selectivity and potency [1][2]. The primary amine handle at the 3-position enables straightforward introduction of selectivity-determining elements via amide coupling, while the cyclopropyl group contributes to the metabolic stability necessary for cell-based target engagement and in vivo pharmacodynamic studies.

Diversity-Oriented Synthesis Employing the 3-Aminomethyl-Piperidine Vector

The 3-aminomethyl substitution creates a vector geometry that is underrepresented in commercial compound libraries compared to the 4-substituted regioisomer. Teams pursuing diversity-oriented synthesis can leverage this compound as a core scaffold for generating novel chemical matter through multicomponent reactions (e.g., Ugi reaction), ring-closing transformations, or sequential functionalization of the pyrazole NH and the primary amine [1]. The resulting library members will occupy a distinct region of chemical space relative to libraries built from 4-substituted piperidine regioisomers, potentially accessing novel biological target space. Commercial availability at 95% purity supports direct use in parallel synthesis without additional purification steps.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis (CDK12/13, PAK4, CDK2)
5-cyclopropyl-pyrazole scaffold with 3-aminomethyl vector geometry
Parallel derivatization efficiency; kinase selectivity profiling
Matched-pair regioisomer SAR studies
3- vs 4-aminomethyl positional isomer; distinct exit vectors
Direct comparison of target engagement and cellular assay response
Target validation probe synthesis
Scaffold with documented nanomolar kinase inhibition in elaborated analogs
Metabolic stability assessment; pharmacodynamic endpoint review
Diversity-oriented library synthesis
Underrepresented 3-aminomethyl vector relative to 4-substituted regioisomer
Chemical space diversification; scaffold elaboration scope
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